molecular formula C22H19ClN2O3S B2584478 5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955689-11-9

5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2584478
CAS RN: 955689-11-9
M. Wt: 426.92
InChI Key: VDUMXIKQXIPUJP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that compounds with similar structures can be synthesized and evaluated for their biological activities. For example, a study by Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity against Mycobacterium tuberculosis. This indicates that similar compounds could be explored for their antimicrobial properties (Marvadi et al., 2020).

Enantioselective Synthesis

The enantioselective synthesis of such compounds is also a significant area of research. Zhu et al. (2017) reported on the enantioselective synthesis of 1-aryl-substituted tetrahydroisoquinolines using imine reductase, highlighting the importance of stereochemistry in the biological activity of these compounds. This research suggests that enantioselectively synthesized derivatives of 5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide could have specific applications in medicinal chemistry (Zhu et al., 2017).

Heterocyclic Chemistry

The synthesis and functionalization of heterocyclic compounds are fundamental aspects of chemical research, with implications for drug discovery and development. The work by Kasturi and Arumugam (1994) on the potassamide induced in situ benzylation of dihydroisoquinolines exemplifies the methods used to modify such structures, potentially leading to new compounds with varied biological activities (Kasturi & Arumugam, 1994).

Ligand Development for Receptors

Another application is in the development of ligands for specific receptors. Research by Xu, Lever, and Lever (2007) on tetrahydroisoquinolinyl benzamides as ligands for sigma receptors demonstrates how compounds with similar core structures can be modified to interact with specific biological targets, which could be relevant for designing new therapeutic agents (Xu et al., 2007).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-28-19-7-5-16(23)12-18(19)21(26)24-17-6-4-14-8-9-25(13-15(14)11-17)22(27)20-3-2-10-29-20/h2-7,10-12H,8-9,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUMXIKQXIPUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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